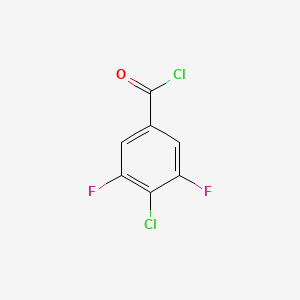

4-Chloro-3,5-difluorobenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3,5-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2F2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-difluorobenzoyl chloride can be synthesized through the chlorination and fluorination of benzoyl chloride. The process typically involves the following steps:

Chlorination: Benzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the para position.

Fluorination: The chlorinated benzoyl chloride is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the meta positions.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chloro-3,5-difluorobenzoic acid and hydrochloric acid.

Reduction: It can be reduced to 4-Chloro-3,5-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

- Various substituted derivatives from nucleophilic substitution reactions .

4-Chloro-3,5-difluorobenzoic acid: from hydrolysis.

4-Chloro-3,5-difluorobenzyl alcohol: from reduction.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antibacterial Agents

4-Chloro-3,5-difluorobenzoyl chloride serves as a key intermediate in the synthesis of fluoroquinolone antibiotics. These compounds are known for their broad-spectrum antibacterial activity. The chlorinated and fluorinated benzoyl chlorides facilitate the introduction of essential functional groups that enhance the biological activity of the resulting drugs. For instance, derivatives synthesized from this compound have shown promising results against various bacterial strains, making them valuable in treating infections .

Antifungal Compounds

Research has demonstrated that compounds derived from this compound exhibit significant antifungal properties. Studies indicate that these derivatives can be effective against strains such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) in the low microgram range . This highlights the compound's potential in developing antifungal therapies.

Chemotherapeutic Agents

The incorporation of chlorine and fluorine into pharmaceutical structures has been shown to improve metabolic stability and bioactivity. Many modern chemotherapeutic agents contain fluorinated compounds, which often enhance their efficacy and reduce side effects . The synthesis of such compounds often involves intermediates like this compound.

Synthetic Organic Chemistry

Synthesis of Heterocycles

This compound is utilized in synthesizing various heterocyclic compounds that possess diverse biological activities. The presence of chlorine and fluorine atoms can significantly alter the physicochemical properties of these heterocycles, making them more suitable for pharmaceutical applications . For example, reactions involving this benzoyl chloride can lead to novel antimicrobial agents through strategic modifications.

Building Block for Complex Molecules

As a versatile building block, this compound can be employed to synthesize complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, which is crucial in developing new materials and pharmaceuticals .

Case Study 1: Synthesis of Fluoroquinolone Derivatives

A study focused on synthesizing fluoroquinolone derivatives utilized this compound as a starting material. The derivatives were tested for antibacterial activity against Escherichia coli, showing enhanced efficacy compared to non-fluorinated analogs. This case underscores the importance of halogenated compounds in drug design .

Case Study 2: Antifungal Activity Evaluation

Another investigation evaluated the antifungal properties of compounds synthesized from this compound against Candida species. The study revealed that specific substitutions on the benzoyl moiety significantly improved antifungal activity, demonstrating how structural modifications can lead to potent therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-Chloro-3,5-difluorobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in pharmaceutical synthesis, it may target specific enzymes or receptors to exert its effects .

Comparación Con Compuestos Similares

3,5-Difluorobenzoyl chloride: Similar structure but lacks the chlorine atom at the para position.

4-Chloro-3,5-difluorobenzoic acid: The hydrolyzed form of 4-Chloro-3,5-difluorobenzoyl chloride.

4-Chloro-3,5-difluorobenzyl alcohol: The reduced form of this compound.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Actividad Biológica

4-Chloro-3,5-difluorobenzoyl chloride (CAS Number: 1261799-38-5) is a fluorinated aromatic compound notable for its unique chemical structure, which includes chlorine and fluorine substituents on a benzoyl chloride framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the synthesis of pharmaceuticals and agrochemicals.

The molecular formula of this compound is C7ClF2O, and it exhibits distinct physicochemical properties that influence its reactivity and interactions with biological systems. The presence of halogen atoms enhances its lipophilicity and alters its metabolic pathways, making it a candidate for various applications in drug development and synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating various biochemical pathways. Current research focuses on elucidating these interactions further to understand the underlying mechanisms of action.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been synthesized that demonstrate efficacy against a range of bacterial strains. A study reported the synthesis and antimicrobial evaluation of novel compounds derived from benzoyl chlorides, highlighting their potential as effective antimicrobial agents .

Insecticidal Properties

This compound has also been utilized in the synthesis of insecticides, particularly benzoylurea derivatives like Teflubenzuron. This compound shows potent growth-retarding activity against various pests, making it valuable in agricultural applications . The synthesis involves multiple steps including chlorination and acylation processes that enhance the compound's insecticidal effectiveness.

Study on Antiviral Properties

A notable study explored the antiviral properties of similar compounds against HIV-1 variants. The research demonstrated that specific structural modifications could enhance inhibitory activity against viral replication. While this compound was not directly tested, the findings suggest that derivatives with similar substituents could exhibit comparable antiviral activity .

Synthesis and Characterization

In a detailed investigation into the synthesis of fluorinated compounds, researchers characterized various derivatives including those based on this compound. The study employed techniques such as crystallography and NMR spectroscopy to elucidate the structural features that contribute to biological activity .

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Benzoyl chloride with Cl and F substituents | Potential antimicrobial and insecticidal |

| 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone | Contains trifluoromethyl group | Modulates biological pathways |

| 2-Chloro-4,5-difluorobenzoyl fluoride | Fluorinated aromatic compound | Ongoing research on enzyme interactions |

Propiedades

IUPAC Name |

4-chloro-3,5-difluorobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXLIGWIJJWAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.